molecular formula C6H16N2O2S B14330188 Sulfamide, N,N-diethyl-N',N'-dimethyl- CAS No. 106251-06-3

Sulfamide, N,N-diethyl-N',N'-dimethyl-

Cat. No.: B14330188
CAS No.: 106251-06-3
M. Wt: 180.27 g/mol
InChI Key: AOVKVSHBCDPPQS-UHFFFAOYSA-N
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Description

Sulfamide, N,N-diethyl-N’,N’-dimethyl- is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. These compounds have a wide range of applications, particularly in the pharmaceutical industry, due to their antibacterial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfamide, N,N-diethyl-N’,N’-dimethyl- can be synthesized through the reaction of sulfonyl chlorides with amines. The general reaction involves the following steps:

    Reaction of Sulfonyl Chlorides with Amines: The sulfonyl chloride reacts with a secondary amine to form the sulfonamide.

Industrial Production Methods

In industrial settings, the production of sulfonamides often involves large-scale reactions using similar methods. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

Sulfamide, N,N-diethyl-N’,N’-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotonation: Strong bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are used for deprotonation.

    Substitution: Electrophilic reagents such as alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotonation can lead to the formation of sulfonamide anions, which can further react with electrophiles to form substituted sulfonamides.

Scientific Research Applications

Sulfamide, N,N-diethyl-N’,N’-dimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of sulfamide, N,N-diethyl-N’,N’-dimethyl- involves its interaction with bacterial enzymes. Sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . By inhibiting this enzyme, sulfonamides prevent the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfamide, N,N-diethyl-N’,N’-dimethyl- is unique due to its specific structural modifications, which may confer distinct properties such as improved solubility or reduced toxicity compared to other sulfonamides.

Conclusion

Sulfamide, N,N-diethyl-N’,N’-dimethyl- is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable subject of study for researchers and industrial applications.

Properties

CAS No.

106251-06-3

Molecular Formula

C6H16N2O2S

Molecular Weight

180.27 g/mol

IUPAC Name

N-(dimethylsulfamoyl)-N-ethylethanamine

InChI

InChI=1S/C6H16N2O2S/c1-5-8(6-2)11(9,10)7(3)4/h5-6H2,1-4H3

InChI Key

AOVKVSHBCDPPQS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)N(C)C

Origin of Product

United States

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